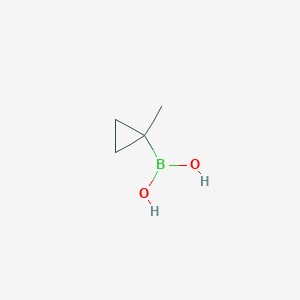
3,6-Dichloro-pyridazine-4-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dichloro-pyridazine-4-boronic acid: is an organoboron compound with the molecular formula C4H3BCl2N2O2. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloro-pyridazine-4-boronic acid typically involves the reaction of 3,6-dichloropyridazine with a boronic acid derivative. One common method includes the use of 3,6-dihydroxy pyridazine and phosphorus oxychloride as starting materials. The reaction is carried out in a suitable solvent at temperatures ranging from 0 to 80°C, followed by purification to obtain the pure product .
Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of microwave-assisted synthesis to enhance reaction rates and yields. The process includes the condensation of 3,6-dichloropyridazine with boronic acid derivatives under controlled conditions to ensure high purity and consistent quality .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dichloro-pyridazine-4-boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically involves the use of palladium catalysts, such as palladium acetate, and bases like potassium carbonate.
Major Products:
Scientific Research Applications
Chemistry: 3,6-Dichloro-pyridazine-4-boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, derivatives of pyridazine, including this compound, have been explored for their potential therapeutic properties. These compounds have shown promise in the development of drugs targeting various diseases, including cancer and cardiovascular disorders .
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of various functional materials, including polymers and advanced materials for electronic applications .
Mechanism of Action
The mechanism of action of 3,6-Dichloro-pyridazine-4-boronic acid in chemical reactions involves the formation of boronate esters, which facilitate the transfer of organic groups in coupling reactions. The boronic acid moiety acts as a nucleophile, participating in transmetalation with palladium catalysts to form carbon-carbon bonds . This process is crucial in the Suzuki-Miyaura coupling reaction, where the boronic acid derivative transfers its organic group to the palladium complex, leading to the formation of the desired product .
Comparison with Similar Compounds
3,6-Dichloropyridazine: A precursor in the synthesis of 3,6-Dichloro-pyridazine-4-boronic acid.
Pyridazine Derivatives: Compounds such as pyridazinone and other substituted pyridazines share similar structural features and reactivity.
Uniqueness: this compound is unique due to its dual functionality, combining the reactivity of both boronic acids and chloropyridazines. This dual functionality makes it a versatile reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions .
Properties
IUPAC Name |
(3,6-dichloropyridazin-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BCl2N2O2/c6-3-1-2(5(10)11)4(7)9-8-3/h1,10-11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBFCOUNBUSRRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NN=C1Cl)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BCl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Boc-7,8-dihydro-5H-[1,6]naphthyridine-3-boronic acid](/img/structure/B8187548.png)

![Pyrazolo[1,5-a]pyrimidine-3-boronic acid](/img/structure/B8187559.png)


![5-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B8187578.png)
![5-Fluoro-7-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B8187580.png)
![6-Fluoro-7-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B8187594.png)
![7-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2,3,4-tetrahydro-isoquinoline hydrochloride](/img/structure/B8187596.png)




